molecular formula C20H21BrN2O2 B2699134 3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941954-00-3

3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2699134
CAS RN: 941954-00-3
M. Wt: 401.304
InChI Key: SSPQTWWSMRZLMR-UHFFFAOYSA-N
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Description

3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the tetrahydroquinoline family and has shown promising results in scientific research.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research highlights the utility of similar compounds in organic synthesis, particularly in the development of novel synthetic routes and transformations. For example, the study by El-Hashash et al. (2016) on the one-pot synthesis of dynamic 2-substituted benzoxazinones and their corresponding quinazolinones showcases the potential for creating compounds with anticipated biological activity through innovative synthesis techniques (El-Hashash, Azab, & Morsy, 2016). This research underscores the importance of synthetic versatility in accessing biologically active heterocycles.

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, the structural motif of tetrahydroquinolinyl benzamides, akin to 3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, has been explored for its biological activities. A study by Selvam et al. (2010) synthesized a series of novel 2,3-disubstitutedquinazolin-4(3H)-ones and evaluated them for in vitro antiviral activity against HIV, HSV, and vaccinia viruses, revealing distinct antiviral properties for certain derivatives (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010). Such studies exemplify how modifications to the tetrahydroquinolinyl core can impact biological outcomes.

Advanced Material Science

The chemical structure of 3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide suggests potential applications in material science, particularly in the development of chemosensors and imaging agents. Anand et al. (2018) reported the development of an optical chemosensor based on a hydrazide-naphthalic anhydride conjugate for selective detection of Al3+, demonstrating the utility of structurally related compounds in environmental monitoring and bioimaging applications (Anand, Ashok Kumar, & Sahoo, 2018).

Mechanism of Action

The mechanism of action of “3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is not known due to the lack of specific information .

properties

IUPAC Name

3-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)12-23-18-8-7-17(11-14(18)6-9-19(23)24)22-20(25)15-4-3-5-16(21)10-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPQTWWSMRZLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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